N-Methyl-2-[2-(2-phenylethenyl)phenyl]ethan-1-amine
Description
Properties
CAS No. |
143878-80-2 |
|---|---|
Molecular Formula |
C17H19N |
Molecular Weight |
237.34 g/mol |
IUPAC Name |
N-methyl-2-[2-(2-phenylethenyl)phenyl]ethanamine |
InChI |
InChI=1S/C17H19N/c1-18-14-13-17-10-6-5-9-16(17)12-11-15-7-3-2-4-8-15/h2-12,18H,13-14H2,1H3 |
InChI Key |
WBEKMWVNZXDQAK-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1=CC=CC=C1C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Traditional Alkylation and Amine Functionalization Strategies
Alkylation remains a cornerstone for introducing methylamine groups into complex aromatic systems. The reaction typically involves nucleophilic displacement of a leaving group (e.g., halide, tosylate) by N-methylamine. For instance, Lumen Learning outlines a generalized two-step protocol where a nitrogen nucleophile attacks a carbon electrophile, followed by removal of extraneous substituents. Applied to our target molecule, this could entail:
- Electrophilic Substitution on the Aromatic Ring : Bromination or iodination at the 2-position of the phenylethenylbenzene precursor to generate a reactive site.
- Nucleophilic Displacement : Treatment with N-methylethanamine under basic conditions (e.g., K₂CO₃ in DMF) to effect C–N bond formation.
Key limitations include regioselectivity challenges in polyaromatic systems and competing elimination reactions. A patent detailing the synthesis of analogous amines (WO2015159170A2) highlights the use of molecular sieves to suppress side reactions during imine formation, a strategy potentially adaptable here.
Catalytic Coupling Approaches for C–C and C–N Bond Formation
Transition-metal catalysis enables precise construction of the styrylphenyl backbone. The Royal Society of Chemistry protocol for synthesizing 1‐iodo‐4‐(2‐phenylethynyl)benzene provides a template:
- Palladium-Catalyzed Cross-Coupling : A Suzuki-Miyaura reaction between 2-bromo-phenylethenylbenzene and a boronic ester derivative of N-methylethanamine. Conditions: Pd(PPh₃)₄ (2 mol%), Na₂CO₃ (2M), DME/H₂O (3:1), 80°C.
- Copper-Mediated Amination : Utilizing Cu₂O/1,10-phenanthroline systems to couple aryl halides with amines, as demonstrated in the synthesis of imidazo[1,2-a]pyridine derivatives.
Table 1: Catalytic Systems for Coupling Reactions
| Catalyst System | Substrate Pair | Yield (%) | Temperature (°C) | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄/Na₂CO₃ | Aryl bromide + boronic ester | 78 | 80 | |
| Cu₂O/1,10-phenanthroline | Aryl iodide + amine | 65 | 25 |
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2-[2-(2-phenylethenyl)phenyl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction may produce this compound hydrides.
Scientific Research Applications
N-Methyl-2-[2-(2-phenylethenyl)phenyl]ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-Methyl-2-[2-(2-phenylethenyl)phenyl]ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Key Observations :
- The styrylphenyl group in the target compound introduces a rigid, planar structure , which may reduce conformational flexibility compared to branched or aliphatic analogs like Phenpromethamine .
- Heterocyclic substituents (e.g., benzothiophene or thienopyridine) in analogs alter electronic properties and may enhance interactions with enzymes or receptors .
Biological Activity
N-Methyl-2-[2-(2-phenylethenyl)phenyl]ethan-1-amine, commonly referred to as a derivative of amphetamine, has garnered attention in pharmacological research due to its complex biological activities. This article reviews the compound's pharmacodynamics, potential therapeutic applications, and relevant case studies supported by empirical data.
This compound belongs to the class of organic compounds known as amphetamines and derivatives. Its structure allows it to interact with various neurotransmitter systems, primarily through the modulation of monoamine transporters. The compound exhibits high probabilities of human intestinal absorption and blood-brain barrier penetration, which are critical for its central nervous system (CNS) effects .
Key Properties
| Property | Value |
|---|---|
| Human Intestinal Absorption | +0.9906 |
| Blood Brain Barrier | +0.9849 |
| Caco-2 Permeability | +0.8366 |
| P-glycoprotein Substrate | 0.5201 |
| CYP450 2D6 Substrate | 0.5236 |
| Ames Test | Non-toxic |
Pharmacological Actions
The compound acts primarily as a monoamine oxidase B (MAO-B) inhibitor, which plays a significant role in the metabolism of neurotransmitters such as dopamine and phenylethylamine. This inhibition can lead to increased levels of these neurotransmitters in the synaptic cleft, potentially enhancing mood and cognitive function . Additionally, it has been identified as a substrate for various cytochrome P450 enzymes, which are crucial for drug metabolism .
Antipsychotic Activity
Recent studies have highlighted the potential of this compound in treating psychiatric disorders. For instance, research indicates that compounds with similar structures exhibit selective agonistic activity at the 5-HT2C receptor , which is implicated in mood regulation and anxiety disorders. In a specific study, an N-methyl derivative demonstrated significant antipsychotic-like effects in animal models, suggesting its utility in managing symptoms associated with schizophrenia .
Antiproliferative Effects
Another area of interest is the compound's antiproliferative activity against cancer cell lines. In vitro studies have shown that it can inhibit cell growth in human cancer cell lines such as MCF-7 (breast cancer) and K562 (chronic myeloid leukemia). The mechanism appears to involve interference with cellular signaling pathways that regulate proliferation and apoptosis .
Case Studies
- Antipsychotic Effects : A study involving N-methyl derivatives showed significant reductions in hyperactivity induced by amphetamines in rodent models, indicating potential antipsychotic properties .
- Cancer Research : In a comparative analysis of various substituted phenylethynyl compounds, this compound exhibited notable antiproliferative activity against several cancer cell lines at concentrations lower than 10 µM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
